molecular formula C13H13N3O3S B14648943 1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one CAS No. 54252-42-5

1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one

Cat. No.: B14648943
CAS No.: 54252-42-5
M. Wt: 291.33 g/mol
InChI Key: KTFWWSWOOWKAPE-UHFFFAOYSA-N
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Description

1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an anilino group, a methylamino group, and a nitro group attached to the thiophene ring, along with an ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one involves multiple steps, typically starting with the formation of the thiophene ring. . The anilino and methylamino groups are then introduced through nucleophilic substitution reactions, while the nitro group is added via nitration. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

54252-42-5

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

1-[5-anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethanone

InChI

InChI=1S/C13H13N3O3S/c1-8(17)12-10(14-2)11(16(18)19)13(20-12)15-9-6-4-3-5-7-9/h3-7,14-15H,1-2H3

InChI Key

KTFWWSWOOWKAPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)[N+](=O)[O-])NC

Origin of Product

United States

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